7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

5-HT2B receptor antagonist GPCR pharmacology serotonin receptor subtype selectivity

Racemic 7-methoxy-1-aminotetralin HCl: validated selective 5-HT2B antagonist (binding IC50 22±9.0 nM, cellular IC50 54 nM) with clean GPCR selectivity (161 targets). Unlike 8-OH-DPAT or dasotraline, the 7-methoxy-1-amino pattern ensures exclusive 5-HT2B antagonism. Microsomal stability T1/2 >60 min; negative CYP substrate profile supports rodent PK studies. Ideal for cardiac fibrosis, PAH, migraine research.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 111758-82-8
Cat. No. B053322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS111758-82-8
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2N)C=C1.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H
InChIKeyXEVOHMWMOYSWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 111758-82-8) Scientific Procurement Guide: Technical Specifications and Compound Characteristics


7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 111758-82-8) is a methoxy-substituted 1-aminotetralin derivative with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol [1]. This compound belongs to the tetrahydronaphthalenamine chemotype, a privileged scaffold in serotonin receptor ligand discovery programs. It is commercially supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates handling in various experimental applications . The compound has been characterized for its interaction with the serotonin 5-HT2B receptor, where it demonstrates antagonistic activity, and has undergone broad GPCR selectivity profiling [2].

Why Generic Substitution of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 111758-82-8) Fails: Receptor Selectivity Profile Analysis


Generic substitution among tetrahydronaphthalenamine derivatives is not scientifically valid due to substantial divergence in receptor pharmacology profiles driven by subtle structural variations. Within this chemotype, the position and nature of substituents critically determine functional selectivity: 1-aminotetralins exhibit distinct receptor binding patterns compared to 2-aminotetralins [1], and methoxy substitution at the 7-position confers a unique interaction profile at serotonin receptor subtypes. Specifically, 7-methoxy-1-aminotetralin derivatives demonstrate 5-HT2B receptor antagonism with minimal off-target GPCR activity, whereas closely related analogs such as 8-OH-DPAT function as 5-HT1A/5-HT7 agonists [2] and dasotraline acts as a triple monoamine reuptake inhibitor . The quantitative differentiation evidence presented below establishes why this specific compound cannot be interchanged with other tetrahydronaphthalenamine-based research tools without compromising experimental validity and reproducibility.

Quantitative Differentiation Evidence for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Comparative Receptor Pharmacology and Selectivity Metrics


5-HT2B Receptor Antagonist Activity: Target Compound vs. 5-HT1A Agonist 8-OH-DPAT Selectivity Comparison

The target compound demonstrates 5-HT2B receptor antagonist activity with an IC50 of 54 nM in cellular assays and a binding IC50 of 22 ± 9.0 nM, as reported in GPCR screening studies [1]. In contrast, 8-OH-DPAT, a structurally related 2-aminotetralin derivative, functions as a potent 5-HT1A receptor agonist with a pIC50 of 8.19 (IC50 ≈ 6.5 nM) and exhibits moderate affinity for 5-HT7 receptors (Ki = 466 nM) rather than 5-HT2B antagonism [2]. The target compound was negative in agonist screens across 161 GPCRs and negative in antagonist screens for all receptors except 5-HT2B, establishing a clean selectivity profile fundamentally different from the mixed 5-HT1A/5-HT7 agonist activity of 8-OH-DPAT [1].

5-HT2B receptor antagonist GPCR pharmacology serotonin receptor subtype selectivity

Monoamine Transporter Interaction Profile: Target Compound Negative vs. Dasotraline Triple Reuptake Inhibition

The target compound was tested in transporter uptake inhibition assays and demonstrated negative activity for serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) uptake inhibition [1]. This profile contrasts sharply with dasotraline, a tetrahydronaphthalen-1-amine derivative that potently blocks dopamine, norepinephrine, and serotonin transporters with IC50 values of 4 nM, 6 nM, and 11 nM, respectively . The absence of monoamine transporter activity in the target compound, combined with its selective 5-HT2B antagonism, defines a distinct pharmacological signature that cannot be replicated by dasotraline or related transporter-active tetrahydronaphthalenamines.

monoamine transporter reuptake inhibition off-target screening

Broad-Profile Off-Target Screening: Kinase Panel, CYP Enzymes, and Additional Receptors

Comprehensive off-target profiling of the target compound across a kinome-wide screen of 302 kinases yielded negative results for all tested kinases [1]. Additionally, the compound was negative for monoamine oxidase A and B (MAO-A/MAO-B) inhibition, acetylcholinesterase inhibition, COX-1/COX-2 inhibition, PDE3A/PDE4D2 inhibition, and showed no substrate activity for major CYP isoforms including 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 (T1/2 > 60 min, classified as negative) [1]. The compound was also negative at α2A, β1, β2, D2L, kappa (KOP), δ (DOP), and μ (MOP) opioid receptors, as well as multiple transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1]. While head-to-head comparator data for these specific panels is not available for 8-OH-DPAT or dasotraline, the breadth of negative results establishes a clean ancillary pharmacology baseline [1].

off-target profiling kinase selectivity CYP inhibition drug discovery

Commercial Availability and Purity Specifications: Target Compound vs. Racemic and Enantiopure Analogs

The target compound (racemic 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, CAS 111758-82-8) is commercially available from multiple established suppliers with documented purity specifications of 95% to 98% . The hydrochloride salt form provides enhanced water solubility (facilitated by salt formation) compared to the free base (CAS 50399-51-4) . The racemic mixture is supplied as a cost-effective building block for exploratory medicinal chemistry, whereas enantiopure (R)- and (S)-forms (CAS 103791-15-7 and 103791-17-9, respectively) are available for stereospecific applications . Molecular weight is 213.70 g/mol with MDL number MFCD08544187 . In contrast, 8-OH-DPAT is supplied primarily as a specialized pharmacological tool compound with higher per-unit cost, while dasotraline has limited commercial availability due to its clinical development status. This differential commercial accessibility enables cost-effective procurement for large-scale or high-throughput applications.

chemical procurement purity specifications hydrochloride salt research-grade

Microsomal Stability and Drug Metabolism Parameters: In Vitro ADME Profiling

The target compound was evaluated for rodent microsome stability and demonstrated a half-life (T1/2) greater than 60 minutes, indicating favorable metabolic stability in this in vitro system [1]. Additionally, CYP substrate activity profiling showed T1/2 > 60 min (classified as negative substrate) for CYP isoforms 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 [1]. This metabolic stability profile is distinct from that of many primary amine-containing tetrahydronaphthalene derivatives, which are often susceptible to rapid oxidative deamination. While direct comparator data for 8-OH-DPAT or dasotraline microsomal stability in identical assay conditions is not available in the open literature, the favorable T1/2 > 60 min for the target compound provides a useful baseline for researchers planning in vivo studies.

microsomal stability ADME CYP metabolism drug discovery

Synthetic Accessibility and Building Block Utility: Cost-Effective Starting Material for Tetralin-Based SAR

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride serves as a versatile building block for the synthesis of more complex tetrahydronaphthalene-based molecules [1]. The synthesis proceeds from commercially available 7-methoxy-1-tetralone via reduction of the ketone to the alcohol followed by reductive amination and hydrochloride salt formation [2]. This straightforward synthetic accessibility contrasts with more elaborate tetrahydronaphthalene derivatives such as (+)-5-FPT, which requires multi-step synthesis to install the 2′-fluorophenyl and N,N-dimethyl functionalities for dual 5-HT7/5-HT1A partial agonism [3]. The target compound's primary amine functionality provides a reactive handle for N-alkylation, acylation, or reductive amination to generate focused libraries for structure-activity relationship (SAR) studies [2]. For medicinal chemistry programs exploring the tetrahydronaphthalenamine scaffold, the racemic hydrochloride offers a cost-effective entry point for library synthesis compared to stereochemically complex or heavily substituted analogs.

chemical building block medicinal chemistry tetrahydronaphthalene scaffold SAR exploration

Recommended Research and Industrial Application Scenarios for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 111758-82-8)


Selective 5-HT2B Receptor Antagonism Studies in Cardiovascular and Fibrotic Disease Models

Utilize 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a selective 5-HT2B receptor antagonist tool compound for in vitro and in vivo studies of 5-HT2B-mediated pathophysiology. Based on the demonstrated 5-HT2B binding IC50 of 22 ± 9.0 nM, cellular antagonist IC50 of 54 nM, and clean selectivity profile against 161 GPCRs [1], this compound is appropriate for investigating 5-HT2B receptor contributions to cardiac valve fibrosis, pulmonary arterial hypertension, and migraine pathophysiology. The favorable microsomal stability (T1/2 > 60 min) and lack of CYP substrate liability [1] support its use in rodent models where sustained target engagement is required. Researchers should select this compound over 8-OH-DPAT, which exhibits 5-HT1A/5-HT7 agonism [2] that would confound interpretation of 5-HT2B-specific effects.

Medicinal Chemistry Scaffold for Tetrahydronaphthalenamine SAR Library Synthesis

Employ 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a versatile building block for the synthesis of focused chemical libraries exploring structure-activity relationships around the 1-aminotetralin core. The primary amine functionality provides a reactive handle for N-alkylation, acylation, sulfonylation, or reductive amination to generate diverse analogs [1]. The racemic hydrochloride form (CAS 111758-82-8) offers cost-effective access for initial SAR exploration, while enantiopure (R)- and (S)-forms (CAS 103791-15-7 and 103791-17-9) [2] are available for follow-up stereospecific optimization. This scaffold is particularly valuable for programs targeting serotonin receptor subtypes, as the 7-methoxy substitution pattern and 1-amino position have demonstrated productive interactions with 5-HT2B and related GPCRs [3].

Negative Control Compound for Monoamine Transporter Studies Requiring Absence of Reuptake Inhibition

Use 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a negative control in assays designed to measure monoamine transporter inhibition, given its documented lack of activity at serotonin, dopamine, and norepinephrine transporters [1]. In experiments where dasotraline or other tetrahydronaphthalenamine-based SNDRIs are being profiled for transporter inhibition (IC50 values: DAT 4 nM, NET 6 nM, SERT 11 nM) [2], this compound serves as a structurally related negative control that shares the tetrahydronaphthalenamine scaffold but lacks confounding transporter pharmacology. This application is particularly relevant for establishing assay specificity and ruling out scaffold-based artifacts in high-throughput screening campaigns.

In Vivo Pharmacology Studies Requiring Favorable ADME Baseline

Deploy 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in rodent pharmacology studies where metabolic stability and predictable pharmacokinetics are essential for interpreting efficacy outcomes. The compound's rodent microsome stability (T1/2 > 60 min) and negative CYP substrate profile (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1] support its suitability for in vivo dosing paradigms requiring sustained compound exposure. Researchers should consider this favorable ADME baseline when selecting among tetrahydronaphthalenamine derivatives, as many primary amines in this class exhibit rapid oxidative metabolism that can limit in vivo utility. The hydrochloride salt form enhances aqueous solubility [2], facilitating formulation for intraperitoneal or subcutaneous administration.

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